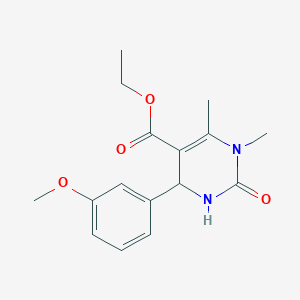

Ethyl 4-(3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Descripción

Historical Context of Dihydropyrimidine Carboxylate Research

The historical development of dihydropyrimidine carboxylate research traces its origins to the pioneering work of Pietro Biginelli in 1891, who first reported the synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones through a three-component condensation reaction. This foundational discovery, initially involving the reaction of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions, established the fundamental synthetic framework that would later be adapted and modified to produce compounds such as this compound.

The early decades following Biginelli's discovery saw limited exploration of this reaction, primarily due to technological limitations and the lack of comprehensive understanding of multicomponent reaction mechanisms. However, the 1980s marked a significant resurgence of interest in dihydropyrimidine chemistry, driven by the recognition of the pharmacological potential of these heterocyclic compounds. This renewed interest coincided with advances in analytical techniques and synthetic methodologies, enabling researchers to explore structural variations and optimize reaction conditions for improved yields and selectivity.

The evolution of synthetic strategies for dihydropyrimidine carboxylates has encompassed numerous methodological advances since the original Biginelli conditions. Research efforts have focused on developing alternative synthetic approaches, including modifications to reaction conditions, catalyst systems, and starting material combinations. These advances have enabled the synthesis of increasingly complex derivatives, including compounds with specific substitution patterns such as those found in this compound. The development of efficient synthetic routes has been crucial for enabling systematic structure-activity relationship studies and advancing understanding of how specific molecular features influence chemical properties.

Contemporary research in dihydropyrimidine carboxylate chemistry has benefited from advances in computational chemistry, spectroscopic techniques, and high-throughput synthesis methods. These technological developments have facilitated more precise characterization of compounds and enabled researchers to design targeted synthetic approaches for specific molecular architectures. The historical progression from simple three-component reactions to sophisticated synthetic strategies reflects the maturation of heterocyclic chemistry as a field and demonstrates the continuing evolution of methodology in response to increasing demands for structural diversity and precision.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual molecular properties to encompass its role as a representative of broader synthetic and theoretical principles. Dihydropyrimidines constitute one of the most important heterocyclic ring systems, playing crucial roles in the architecture of nucleic acids and serving as fundamental building blocks in both natural and synthetic chemical systems. The tetrahydropyrimidine scaffold demonstrates the principle of structural isosterism, where the six-membered ring containing two nitrogen atoms provides a versatile framework for incorporating diverse functional groups while maintaining core chemical stability.

The heterocyclic nature of this compound contributes to its chemical versatility through the presence of multiple sites for potential chemical modification and the electronic properties conferred by the nitrogen atoms within the ring system. The positioning of nitrogen atoms at the 1 and 3 positions creates distinct electronic environments that influence both the reactivity of the molecule and its potential for intermolecular interactions. These electronic effects are further modulated by the specific substitution pattern, including the methoxy-substituted phenyl group and the ester functionality, which collectively determine the compound's overall chemical behavior and potential applications.

The compound exemplifies the concept of molecular complexity within heterocyclic chemistry, where systematic addition of substituents to a core heterocyclic framework generates molecules with distinct properties and potential applications. The 3-methoxyphenyl substituent introduces aromatic character and specific electronic effects through resonance interactions, while the methyl groups provide steric bulk that can influence molecular conformation and intermolecular interactions. The ethyl carboxylate group adds functional group diversity and potential for further chemical transformations, demonstrating how heterocyclic scaffolds can serve as platforms for building molecular complexity.

Within the broader context of heterocyclic chemistry, dihydropyrimidine carboxylates such as this compound represent important examples of how synthetic methodology can be applied to generate structural diversity from relatively simple starting materials. The multicomponent nature of the Biginelli reaction and its variants demonstrates the power of convergent synthetic approaches in heterocyclic synthesis, where multiple components are combined in a single reaction vessel to generate complex molecular architectures. This approach has become increasingly important in modern drug discovery and materials science, where rapid generation of molecular diversity is essential for identifying compounds with desired properties.

Position within Tetrahydropyrimidine Derivative Classification

The classification of this compound within the broader family of tetrahydropyrimidine derivatives requires consideration of both structural features and synthetic origins. This compound belongs to the subset of tetrahydropyrimidines characterized by substitution at multiple positions of the six-membered heterocyclic ring, specifically featuring modifications at positions 1, 4, 5, and 6. The presence of both aromatic and aliphatic substituents places it within the category of mixed-substituted derivatives, distinguishing it from simpler analogs that may contain only aliphatic or only aromatic modifications.

From a structural classification perspective, this compound represents the intersection of several important chemical motifs within tetrahydropyrimidine chemistry. The presence of the carboxylate ester group at position 5 places it within the carboxylate ester subclass, which is distinguished from other derivatives such as those bearing amide, hydrazide, or other functional groups at this position. The 3-methoxyphenyl substituent at position 4 categorizes it within the aryl-substituted derivatives, specifically those bearing electron-donating substituents on the aromatic ring. The dual methyl substitution pattern, with one methyl group on the ring nitrogen and another on the ring carbon, represents a specific substitution pattern that influences both the chemical and physical properties of the compound.

The synthetic classification of this compound relates to its potential preparation through modified Biginelli reaction conditions, placing it within the group of Biginelli-derived products. However, the specific substitution pattern may require alternative synthetic approaches or additional synthetic steps beyond the traditional three-component Biginelli reaction. This aspect of its classification has implications for synthetic accessibility and potential for large-scale preparation, factors that are important for both research applications and potential commercial development.

The following table summarizes the key structural features and classification parameters for this compound:

| Classification Parameter | Description | Specific Feature |

|---|---|---|

| Core Ring System | Six-membered heterocycle | Tetrahydropyrimidine |

| Nitrogen Positions | Heteroatom placement | Positions 1 and 3 |

| Position 1 Substituent | Ring nitrogen modification | Methyl group |

| Position 4 Substituent | Aromatic substitution | 3-methoxyphenyl |

| Position 5 Substituent | Ester functionality | Ethyl carboxylate |

| Position 6 Substituent | Alkyl modification | Methyl group |

| Molecular Formula | Chemical composition | C16H20N2O4 |

| Molecular Weight | Mass specification | 304.34 g/mol |

| Chemical Abstracts Service Number | Registry identification | 219814-74-1 |

Within the pharmaceutical chemistry context, tetrahydropyrimidine derivatives are often classified based on their biological activities and molecular targets. While this specific compound's biological profile extends beyond the scope of this chemical analysis, its structural classification provides insight into potential relationships with other members of the tetrahydropyrimidine family. The presence of specific functional groups and substitution patterns can influence molecular recognition events and interaction with biological macromolecules, factors that are important considerations in both medicinal chemistry and chemical biology applications.

The compound's position within tetrahydropyrimidine derivative classification also reflects the evolution of synthetic methodology and the increasing sophistication of heterocyclic chemistry. Early derivatives were often limited to simple substitution patterns accessible through straightforward synthetic transformations, while contemporary compounds such as this one represent the ability to incorporate complex substitution patterns through advanced synthetic strategies. This progression demonstrates the maturation of heterocyclic chemistry as a field and the continuing development of new synthetic methodologies for accessing increasingly complex molecular architectures.

Propiedades

IUPAC Name |

ethyl 6-(3-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-22-15(19)13-10(2)18(3)16(20)17-14(13)11-7-6-8-12(9-11)21-4/h6-9,14H,5H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMOVJXAACDOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 4-(3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS No. 219814-74-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 304.34 g/mol

- Structure : The compound features a pyrimidine ring and a methoxyphenyl substituent which are significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in the realm of enzyme inhibition. It has been studied for its potential as an inhibitor of protein methyltransferases (PMTs), which are crucial in regulating gene expression and cellular processes.

Enzyme Inhibition Studies

- Inhibition of Methyltransferases : Research indicates that compounds similar to this compound can inhibit specific methyltransferases involved in histone modification. For instance, studies on related compounds show that they can selectively inhibit G9a and GLP methyltransferases at low nanomolar concentrations, which suggests a potential role for this compound in epigenetic regulation .

- Cellular Effects : In vitro studies have shown that the compound can alter the expression of genes involved in apoptosis and cell cycle regulation. For example, it has been observed to reactivate silenced pro-apoptotic genes in cancer cell lines .

Biological Activity Summary Table

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound was effective in reducing cell viability in a dose-dependent manner while selectively inducing apoptosis in cancer cells without significantly affecting normal cells.

Case Study 2: Epigenetic Regulation

Another research focused on the epigenetic implications of this compound. It was found to modulate histone marks associated with transcriptional activation and repression. The compound's ability to inhibit specific methyltransferases suggests it could be used as a tool for studying epigenetic modifications in various diseases .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of tetrahydropyrimidine derivatives arises from variations in substituents on the phenyl ring and the pyrimidine core. Below is a comparative analysis of Ethyl 4-(3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate with its analogues:

Table 1: Structural and Physicochemical Comparison

*Calculated from molecular formula C₁₆H₂₀N₂O₄.

†From C₁₆H₁₈ClN₂O₃ in .

‡From C₁₆H₁₆Cl₂N₂O₃ in .

§From C₁₅H₁₈N₂O₅ in .

Key Findings :

Substituent Effects on Melting Points :

- Chlorine substituents (electron-withdrawing) increase melting points compared to methoxy groups (electron-donating). For example, compound 4a (2-Cl) melts at 215°C, while dichloro-substituted 4f (2,6-Cl₂) melts at 130°C, likely due to reduced crystallinity from steric hindrance .

- The target compound’s melting point is unreported but predicted to be lower than 4a due to the absence of strong dipole-dipole interactions from Cl.

IR Spectral Trends :

- The ester C=O stretch in 4a (1708 cm⁻¹) shifts to 1683 cm⁻¹ in 4f , indicating electronic effects of substituents on carbonyl polarization . The target compound’s IR data would likely show similar shifts depending on the methoxy group’s resonance effects.

Hydrogen Bonding and Solubility :

- The 4-hydroxy-3-methoxyphenyl analogue may exhibit improved aqueous solubility due to the hydroxyl group’s H-bonding capacity, unlike the target compound’s purely hydrophobic 3-methoxy group.

Structural and Functional Implications :

- Electron-Donating vs.

- Biological Relevance : While biological data are absent in the evidence, substituent choice (e.g., halogen vs. methoxy) is critical in drug design for tuning lipophilicity, bioavailability, and target binding .

Q & A

Q. Table 1: Representative Reaction Conditions

| Aldehyde | β-Keto Ester | Catalyst | Temp/Time | Yield |

|---|---|---|---|---|

| 3-Methoxybenzaldehyde | Ethyl acetoacetate | H₃BO₃ | 100°C, 2h | 70% |

Basic Question: How is the compound’s structure validated in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL () is standard. Key steps:

Q. Table 2: Crystallographic Parameters (Example)

| Parameter | Value | Source |

|---|---|---|

| R-factor | 0.044 | |

| Space group | P 1 | |

| Z | 2 |

Basic Question: What safety protocols are critical during handling?

Answer:

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation (compound may release toxic fumes upon decomposition).

- Storage : In airtight containers, away from ignition sources (P210) .

Advanced Question: How to resolve contradictions between NMR and X-ray data regarding ring conformation?

Answer:

Discrepancies arise from dynamic puckering in solution vs. static crystal packing. Methodological steps:

SC-XRD Analysis : Quantify puckering amplitude (q) and phase angle (φ) using Cremer-Pople coordinates .

DFT Calculations : Compare optimized gas-phase conformers with crystallographic data.

Variable-Temperature NMR : Probe ring-flipping kinetics (e.g., coalescence temperatures) .

Advanced Question: How to control regioselectivity during substitution at the pyrimidine ring?

Answer:

Regioselectivity depends on electronic and steric factors:

- Electron-Donating Groups (e.g., -OCH₃) : Direct electrophiles to the para position via resonance stabilization.

- Steric Hindrance : Use bulky substituents (e.g., 3,4,5-trimethoxyphenyl) to block undesired sites .

Q. Table 3: Substitution Patterns

| Substituent Position | Yield | Major Product |

|---|---|---|

| 4-(3-Methoxyphenyl) | 75% | Target compound |

| 4-(2-Chlorophenyl) | 68% | Byproduct |

Advanced Question: How to correlate crystallographic data with bioactivity in structure-activity relationship (SAR) studies?

Answer:

Crystallography : Resolve bioactive conformations (e.g., hydrogen-bond donors/acceptors).

Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase).

In Vitro Assays : Compare IC₅₀ values against structural analogs .

Advanced Question: How to differentiate thermodynamic vs. kinetic products in cyclization reactions?

Answer:

- Kinetic Control : Short reaction times (≤2h), lower temps (80°C) favor less stable, faster-forming products.

- Thermodynamic Control : Prolonged heating (≥6h) drives equilibrium toward more stable conformers (e.g., chair vs. boat) .

Basic Question: What analytical methods assess purity and stereochemical integrity?

Answer:

- HPLC : Use C18 columns (MeCN/H₂O gradient) to detect impurities (<2%).

- ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., J = 8–12 Hz for trans-diaxial protons) .

Advanced Question: How to analyze conformational flexibility in solution vs. solid state?

Answer:

- VT-NMR : Monitor signal splitting to estimate energy barriers (ΔG‡) for ring inversion.

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C-H···O) in crystal structures .

Advanced Question: What strategies mitigate polymorphism in crystallization?

Answer:

- Solvent Screening : Use high-polarity solvents (e.g., DMF) to stabilize specific hydrogen-bond networks.

- Seeding : Introduce pre-formed crystals to control nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.